1-((2-bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-((2-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by its bromophenylsulfonyl group attached to a piperidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 2-bromobenzenesulfonyl chloride with N,N-dimethylpiperidin-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Process optimization, including temperature control, reaction time, and reagent concentrations, is crucial to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives or other oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, or sulfonyl esters.
Reduction Products: Amines, alcohols, or other reduced derivatives.
Substitution Products: Iodides, fluorides, or other substituted derivatives.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((2-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling cascades.
Comparison with Similar Compounds
1-(2-Bromophenylsulfonyl)piperidine: A closely related compound with a similar structure but lacking the N,N-dimethyl group.
2-Bromobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Masupirdine: A derivative with potential therapeutic applications in Alzheimer's disease.
Uniqueness: 1-((2-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific structural features, such as the presence of the N,N-dimethyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15(2)11-7-9-16(10-8-11)19(17,18)13-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSUFGBEAXOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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